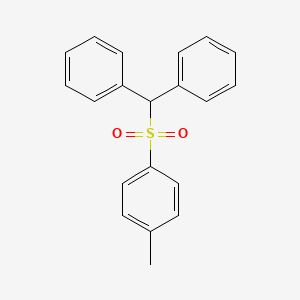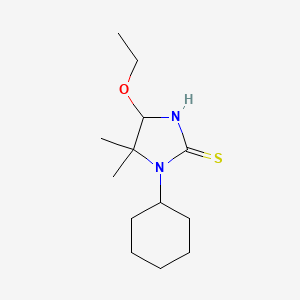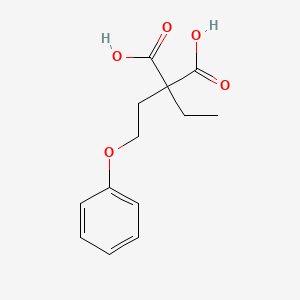
Ethyl(2-phenoxyethyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of propanedioic acid, featuring an ethyl group and a phenoxyethyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-phenoxyethyl)propanedioic acid typically involves the esterification of propanedioic acid derivatives with 2-phenoxyethanol. One common method is the reaction of diethyl malonate with 2-phenoxyethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as heteropoly acids on clay supports can be employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-phenoxyethyl)propanedioic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into its constituent acids and alcohols under acidic or basic conditions.
Substitution: Reactions where the phenoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires either strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution: Utilizes nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Produces propanedioic acid and 2-phenoxyethanol.
Substitution: Yields substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-phenoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl(2-phenoxyethyl)propanedioic acid involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid with similar reactivity.
Diethyl Malonate: An ester of malonic acid used in similar synthetic applications.
Phenoxyacetic Acid: Contains a phenoxy group and is used in herbicides and pharmaceuticals
Uniqueness
Ethyl(2-phenoxyethyl)propanedioic acid is unique due to the combination of the phenoxyethyl group and the propanedioic acid backbone
Eigenschaften
CAS-Nummer |
5449-64-9 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
2-ethyl-2-(2-phenoxyethyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c1-2-13(11(14)15,12(16)17)8-9-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
VINVCCQZJDSBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCOC1=CC=CC=C1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



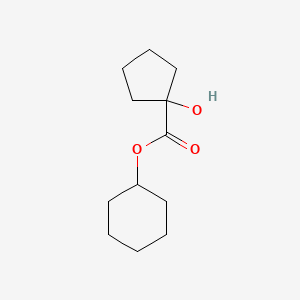
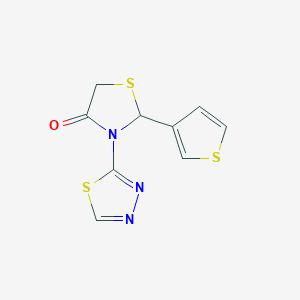
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

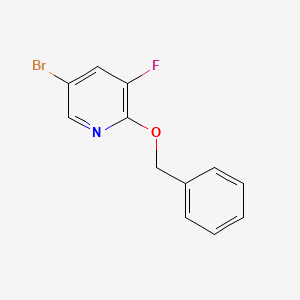
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)
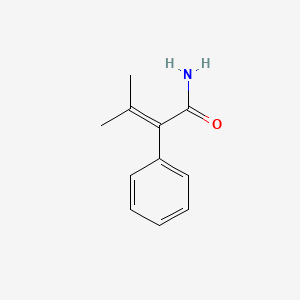
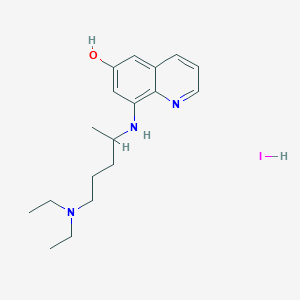
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
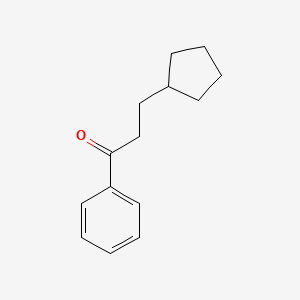
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
